A-Technical-Guide-to-1-5-Bromopyridin-2-yl-cyclopropanecarboxylic-Acid-CAS-827628-42-2-A-Pivotal-Building-Block-in-Modern-Drug-Discovery
A-Technical-Guide-to-1-5-Bromopyridin-2-yl-cyclopropanecarboxylic-Acid-CAS-827628-42-2-A-Pivotal-Building-Block-in-Modern-Drug-Discovery
Abstract
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid, CAS 827628-42-2, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural architecture, featuring a bromopyridine ring coupled with a cyclopropanecarboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular entities. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and salt formation, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions. The cyclopropyl group introduces conformational rigidity and can improve metabolic stability and binding affinity of the final drug molecule. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and applications in the development of novel therapeutics, tailored for researchers and professionals in the field of drug discovery.
Introduction
The landscape of modern drug discovery is characterized by the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. Heterocyclic compounds, particularly pyridine derivatives, are privileged structures that are frequently found in approved drugs.[1] 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid combines several key features that make it an attractive starting material for medicinal chemists. The 5-bromopyridine fragment is a common motif in pharmacologically active compounds, offering a site for diversification through established synthetic methodologies. The cyclopropanecarboxylic acid portion is a bioisostere for larger, more flexible groups and can impart desirable properties such as increased metabolic stability and improved cell permeability. This guide will explore the synthesis, characterization, and strategic application of this valuable building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 827628-42-2 | [2] |
| Molecular Formula | C9H8BrNO2 | [2] |
| Molecular Weight | 242.07 g/mol | [2] |
| Appearance | Solid (Typical) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
| SMILES | O=C(O)C1(C2=NC=C(Br)C=C2)CC1 | [4] |
Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons and the diastereotopic protons of the cyclopropyl ring.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which should show the characteristic isotopic signature of a bromine-containing compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, which is critical for its use in subsequent synthetic steps.
Synthesis and Purification
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid typically involves a multi-step sequence starting from readily available pyridine derivatives. A plausible synthetic route involves the formation of the cyclopropane ring followed by functional group manipulations. A common precursor is 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile.[5][6][7]
Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
A potential route to the nitrile precursor involves the reaction of 2-bromo-5-vinylpyridine with a suitable cyanide source in a cyclopropanation reaction. Alternatively, a Kulinkovich-type reaction or a modification thereof could be employed.
Hydrolysis of the Nitrile to the Carboxylic Acid
The final step is the hydrolysis of the nitrile group of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by careful neutralization to precipitate the product.
Caption: A generalized synthetic workflow for 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
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To a solution of 2-bromo-5-vinylpyridine in a suitable solvent (e.g., THF), add the cyclopropanating agent.
-
The reaction may require an inert atmosphere and specific temperature control.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography.
Step 2: Hydrolysis to 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid
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Dissolve the purified 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Rationale for Experimental Choices:
-
Inert Atmosphere: Many organometallic reagents used in cyclopropanation are sensitive to air and moisture.
-
Temperature Control: These reactions are often exothermic and require careful temperature management to avoid side reactions.
-
pH Adjustment: Precise pH control during the final precipitation step is crucial for maximizing the yield and purity of the carboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[8] Its utility stems from the two reactive handles it possesses: the carboxylic acid and the bromo-substituent.
Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide by coupling with a diverse range of amines. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
Cross-Coupling Reactions
The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
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Heck Coupling: Reaction with alkenes to form C-C bonds.
These reactions allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around the core scaffold.
Caption: Reactivity and diversification potential of the title compound.
Role in Specific Drug Candidates
While specific publicly disclosed drug candidates containing this exact fragment can be challenging to pinpoint without access to proprietary databases, patent literature often reveals the use of such building blocks. For instance, related cyclopropane carboxylic acid derivatives have been investigated as inhibitors of LTC4 synthase for respiratory and inflammatory diseases.[9] The structural motifs present in 1-(5-bromopyridin-2-yl)cyclopropanecarboxylic acid are consistent with those found in various kinase inhibitors and other targeted therapies.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid.
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] It may also be harmful if swallowed (H302).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[10] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Recommended storage is at 2-8°C, sealed in a dry environment.[2]
Conclusion
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a high-value building block for the synthesis of novel chemical entities in drug discovery. Its pre-installed functionalities—a reactive carboxylic acid and a versatile bromopyridine moiety—coupled with the beneficial properties of the cyclopropyl group, provide a powerful platform for the generation of diverse compound libraries. A solid understanding of its synthesis, reactivity, and handling is essential for any medicinal chemist looking to leverage its potential in the development of next-generation therapeutics.
References
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Bromo-5-Vinylpyridine Manufacturer & Supplier in China. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Journal of the American Chemical Society. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
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